DapE-IN-1

Description

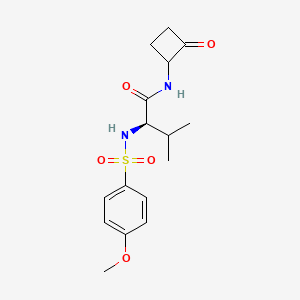

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H22N2O5S |

|---|---|

Molecular Weight |

354.4 g/mol |

IUPAC Name |

(2R)-2-[(4-methoxyphenyl)sulfonylamino]-3-methyl-N-(2-oxocyclobutyl)butanamide |

InChI |

InChI=1S/C16H22N2O5S/c1-10(2)15(16(20)17-13-8-9-14(13)19)18-24(21,22)12-6-4-11(23-3)5-7-12/h4-7,10,13,15,18H,8-9H2,1-3H3,(H,17,20)/t13?,15-/m1/s1 |

InChI Key |

CTUINCCWNNJEOZ-AWKYBWMHSA-N |

Isomeric SMILES |

CC(C)[C@H](C(=O)NC1CCC1=O)NS(=O)(=O)C2=CC=C(C=C2)OC |

Canonical SMILES |

CC(C)C(C(=O)NC1CCC1=O)NS(=O)(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Foundational & Exploratory

DapE-IN-1: A Technical Guide to its Mechanism of Action as a Diaminopimelate Desuccinylase (DapE) Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for the novel antibiotic candidate, DapE-IN-1. This document details the biochemical pathways, quantitative inhibitory data, and the experimental protocols used to elucidate its function as an inhibitor of the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE).

Introduction: The DapE Enzyme as an Antibiotic Target

The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component of the lysine biosynthetic pathway in the majority of Gram-negative and Gram-positive bacteria.[1] This pathway is essential for the production of L-lysine, a fundamental amino acid for protein synthesis, and meso-diaminopimelate (m-DAP), a key component for the construction of the bacterial cell wall.[1][2] The DapE enzyme catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate.

Crucially, this metabolic pathway is absent in mammals, making DapE an attractive target for the development of new antibiotics with selective toxicity and a reduced likelihood of mechanism-based side effects in humans.[1] Given the rise of antibiotic-resistant bacteria, inhibitors of DapE, such as this compound, represent a promising new class of antibacterial agents.[2]

This compound (Compound 3y): Overview

This compound, also identified in the scientific literature as compound 3y , is a potent inhibitor of DapE. It belongs to a class of α-aminocyclobutanone derivatives designed to mimic the transition state of the DapE-catalyzed reaction. The most potent analog identified in its series is the 4-methoxyphenylsulfonamide-D-valine derivative.

Quantitative Inhibitory Data

The inhibitory potency of this compound against Haemophilus influenzae DapE (HiDapE) has been quantified through various biochemical assays. The key quantitative metrics are summarized in the table below.

| Inhibitor | Target Enzyme | IC50 (µM) | Ki (µM) | Hill Coefficient | Assay Method |

| This compound (3y) | H. influenzae DapE | 23.1 | 10.2 ± 0.26 | ~2.8 | Ninhydrin-based Assay, Thermal Shift Assay |

Table 1: Quantitative inhibitory data for this compound against H. influenzae DapE.

Mechanism of Action

Molecular docking studies and kinetic data suggest that this compound functions as a competitive inhibitor of the DapE enzyme. The proposed mechanism centers on the cyclobutanone moiety, which is believed to act as a transition-state mimetic. In the aqueous environment of the enzyme's active site, the strained cyclobutanone of this compound is thought to form a hydrate. This hydrated form, specifically the deprotonated hydrate, mimics the tetrahedral transition state of the natural substrate during hydrolysis. This high-affinity binding to the active site prevents the natural substrate from being processed, thereby inhibiting the enzyme.

The following diagram illustrates the proposed mechanism of DapE inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the inhibitory activity of this compound.

Ninhydrin-Based DapE Inhibition Assay

This assay is used to determine the IC50 value of inhibitors by measuring the formation of the primary amine product of the DapE-catalyzed reaction.

Protocol:

-

Enzyme and Substrate Preparation: A stock solution of the DapE enzyme is prepared in a 50 mM HEPES buffer (pH 7.5). The substrate, N6-methyl-L,L-SDAP, is prepared as a stock solution.

-

Reaction Mixture: In a 96-well plate, 175 µL of the HEPES buffer is combined with 5 µL of the 1 µM DapE stock solution.

-

Inhibitor Addition: Various concentrations of this compound (or other test compounds) are added to the wells and incubated with the enzyme at 30 °C.

-

Reaction Initiation: The enzymatic reaction is initiated by adding 20 µL of 10 mM N6-methyl-L,L-SDAP.

-

Quenching and Detection: After a set incubation time, the reaction is quenched. Ninhydrin solution is added, which reacts with the primary amine product to form a purple-colored complex (Ruhemann's purple).

-

Data Analysis: The absorbance is measured at 570 nm. The percentage of inhibition is calculated relative to a control reaction without the inhibitor. IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

The following diagram outlines the workflow for the ninhydrin-based assay.

Thermal Shift Assay (Differential Scanning Fluorimetry)

This assay is used to determine the binding affinity (Ki) of an inhibitor by measuring changes in the thermal stability of the target protein upon ligand binding.

Protocol:

-

Protein and Dye Preparation: A solution of the DapE enzyme is prepared with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds.

-

Inhibitor Titration: this compound is added to the enzyme-dye mixture across a range of concentrations.

-

Thermal Denaturation: The samples are heated in a real-time PCR system, and the fluorescence is monitored as the temperature increases.

-

Melting Temperature (Tm) Determination: As the protein unfolds, the dye binds, and the fluorescence increases, creating a melting curve. The midpoint of this transition is the melting temperature (Tm).

-

Data Analysis: The change in Tm is plotted against the logarithm of the inhibitor concentration. These data are then fitted to an appropriate binding model to calculate the dissociation constant (Kd), which is equivalent to the inhibition constant (Ki) for a competitive inhibitor. For H. influenzae DapE, two melting temperatures (Tm1 and Tm2) were observed. The Ki of 10.2 µM for this compound was calculated from the positive shift in the first melting temperature (Tm1).

The following diagram illustrates the relationship between inhibitor concentration and the change in protein melting temperature.

Conclusion

This compound is a promising new antibiotic candidate that targets the bacterial DapE enzyme. Its mechanism of action as a competitive, transition-state mimetic has been characterized through a combination of biochemical assays and molecular modeling. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive understanding of its inhibitory function and provide a basis for further research and development in the pursuit of novel antibacterial therapies.

References

DapE-IN-1: A Technical Guide to a Novel Antibiotic Target and its Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The rise of antibiotic-resistant bacteria necessitates the exploration of novel therapeutic targets. One such promising target is the bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a critical component of the lysine biosynthetic pathway in many bacteria. This pathway is absent in humans, making DapE an attractive target for developing selective antibacterial agents with a reduced likelihood of host toxicity. This technical guide provides an in-depth overview of DapE, its role in bacterial survival, and the potential of indoline sulfonamide inhibitors, exemplified by compounds like DapE-IN-1, as a new class of antibiotics. We will delve into the mechanism of action, present key in vitro data, and detail the experimental protocols used to evaluate these promising compounds.

Introduction: The DapE Target

The DapE enzyme (EC 3.5.1.18) is a metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid to L,L-diaminopimelic acid (DAP) and succinate. DAP is an essential precursor for the synthesis of lysine, a fundamental building block of proteins, and meso-diaminopimelic acid (m-DAP), a crucial component for the cross-linking of the peptidoglycan cell wall in most Gram-negative and many Gram-positive bacteria. The deletion of the dapE gene has been shown to be lethal for bacteria, highlighting its indispensable role in bacterial viability.[1][2] The absence of a homologous pathway in humans makes DapE an ideal target for the development of selective antibiotics.

Mechanism of Action of this compound and Indoline Sulfonamides

This compound belongs to the indoline sulfonamide class of compounds, which have been identified as potent inhibitors of the DapE enzyme. These inhibitors are believed to exert their effect by binding to the active site of the enzyme. Molecular docking studies suggest that the sulfonamide group acts as a zinc-binding group (ZBG), coordinating with the zinc ions present in the dinuclear active site of DapE. This interaction prevents the natural substrate from binding and subsequent hydrolysis, thereby disrupting the lysine biosynthetic pathway and leading to bacterial cell death.

Quantitative Data: In Vitro Activity

While specific data for a compound explicitly named "this compound" is not publicly available, the following table summarizes the inhibitory activity of a representative indoline sulfonamide, 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide , against DapE from Haemophilus influenzae (HiDapE). This data provides a benchmark for the potency of this class of inhibitors.

| Compound | Target Enzyme | IC50 (µM) | Assay Method |

| 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | HiDapE | Known micromolar inhibitor | Ninhydrin-based assay |

Note: The exact IC50 value for this specific compound is not provided in the search results, but it is characterized as a micromolar inhibitor.

Experimental Protocols

DapE Enzyme Inhibition Assay (Ninhydrin-Based)

This assay is a common method for determining the inhibitory potency of compounds against the DapE enzyme.

Principle: The assay measures the amount of the primary amine product formed from the enzymatic cleavage of a synthetic substrate, N-succinyl-L,L-diaminopimelic acid (SDAP). The primary amine reacts with ninhydrin to produce a colored product that can be quantified spectrophotometrically.

Materials:

-

Purified DapE enzyme

-

N-succinyl-L,L-diaminopimelic acid (substrate)

-

Test inhibitor (e.g., this compound) dissolved in DMSO

-

HEPES buffer (pH 7.5)

-

Ninhydrin reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing HEPES buffer, DapE enzyme, and the test inhibitor at various concentrations.

-

Initiate the enzymatic reaction by adding the substrate (SDAP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific time.

-

Stop the reaction by adding the ninhydrin reagent.

-

Heat the plate to allow for color development.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data.

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, the presence or absence of visible growth is recorded.

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (CAMHB) or other suitable growth medium

-

Test compound (e.g., this compound)

-

96-well microplate

-

Incubator

Procedure:

-

Prepare serial dilutions of the test compound in the growth medium in a 96-well plate.

-

Inoculate each well with a standardized suspension of the bacteria.

-

Include positive (bacteria only) and negative (medium only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

-

Visually inspect the wells for turbidity (bacterial growth).

-

The MIC is the lowest concentration of the compound at which no visible growth is observed.

Future Directions and Conclusion

The discovery of indoline sulfonamide inhibitors of DapE, such as this compound, represents a significant step forward in the quest for novel antibiotics. The selective inhibition of a crucial bacterial enzyme that is absent in humans offers a promising strategy to combat the growing threat of antibiotic resistance. Further research will be necessary to optimize the potency, pharmacokinetic properties, and in vivo efficacy of these compounds. The detailed experimental protocols provided in this guide will be instrumental for researchers in the field to evaluate and advance this promising new class of potential antibiotics. The continued investigation of DapE inhibitors holds the potential to deliver a much-needed new weapon in the arsenal against pathogenic bacteria.

References

The Enzyme Target of DapE Inhibitors: A Technical Guide

Executive Summary:

This technical guide provides an in-depth analysis of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a compelling bacterial enzyme target for the development of novel antibiotics. The inhibitor "DapE-IN-1" is not documented in publicly available scientific literature; therefore, this guide focuses on the extensive research and development of other well-characterized DapE inhibitors. DapE is a crucial enzyme in the bacterial lysine biosynthesis pathway, which is essential for the synthesis of peptidoglycan, a vital component of the bacterial cell wall.[1][2] The absence of a homologous enzyme in mammals makes DapE an attractive target for selective antibacterial therapy.[1][3] This document details the function of DapE, its role in the bacterial lysine biosynthesis pathway, quantitative data for known inhibitors, and comprehensive experimental protocols for key assays used in inhibitor characterization.

The DapE Enzyme: A Key Player in Bacterial Survival

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), encoded by the dapE gene, is a metalloenzyme that catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to generate L,L-diaminopimelic acid (L,L-DAP) and succinate.[4] This reaction is a critical step in the succinylase variant of the diaminopimelate (DAP) pathway for lysine biosynthesis. Lysine and meso-diaminopimelate (m-DAP), a downstream product of L,L-DAP, are indispensable for bacterial survival as they are essential components of protein synthesis and peptidoglycan cell wall construction, respectively. The deletion of the dapE gene has been demonstrated to be lethal for various bacteria, highlighting its essential role.

The Lysine Biosynthesis Pathway

The lysine biosynthesis pathway is a vital metabolic route in bacteria, responsible for the de novo synthesis of the essential amino acid L-lysine. The succinylase pathway, in which DapE participates, is the predominant route in all Gram-negative and most Gram-positive bacteria.

Quantitative Analysis of DapE Inhibitors

A variety of small molecules have been identified as inhibitors of the DapE enzyme. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibition constant (Ki). Below is a summary of quantitative data for several classes of reported DapE inhibitors against DapE from Haemophilus influenzae (HiDapE) and Acinetobacter baumannii (AbDapE).

| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |

| Thiol-based | Captopril | HiDapE | 3.3 | 1.82 | |

| Captopril | AbDapE | 1.2 | 0.79 | ||

| Indoline Sulfonamide | 1-acetyl-5-chloro-N-isopentylindoline-6-sulfonamide | HiDapE | 54.0 | - | |

| Pyrazole-based | Compound 7d | HiDapE | 17.9 ± 8.0 | - | |

| (R)-7q | HiDapE | 18.8 | 17.3 ± 2.8 | ||

| Cyclobutanone-based | Compound 3y | HiDapE | 23.1 | 10.2 ± 0.26 |

Experimental Protocols

The characterization of DapE inhibitors relies on robust biochemical and biophysical assays. The following sections detail the methodologies for two key experiments: the ninhydrin-based enzyme inhibition assay and the thermal shift assay.

DapE Enzyme Inhibition Assay (Ninhydrin-Based)

This spectrophotometric assay is widely used to determine the inhibitory activity of compounds against DapE. The assay measures the formation of a primary amine product resulting from the enzymatic cleavage of a modified substrate.

Materials:

-

Purified DapE enzyme

-

HEPES buffer (50 mM, pH 7.5)

-

N6-methyl-L,L-SDAP (substrate)

-

Test inhibitor compounds dissolved in DMSO

-

Ninhydrin reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture in a 96-well plate containing HEPES buffer, the DapE enzyme, and the test inhibitor at various concentrations.

-

Incubate the mixture for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C).

-

Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP.

-

Allow the reaction to proceed for a specific duration (e.g., 10 minutes).

-

Terminate the reaction by heat inactivation (e.g., 100°C for 1 minute).

-

Add the ninhydrin reagent to each well.

-

Heat the plate to allow for the colorimetric reaction between ninhydrin and the primary amine product to occur.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Thermal Shift Assay (TSA)

TSA, also known as differential scanning fluorimetry (DSF), is a biophysical technique used to assess the binding of inhibitors to DapE by measuring changes in the protein's thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Materials:

-

Purified DapE enzyme

-

HEPES buffer (50 mM, pH 7.5)

-

Test inhibitor compounds

-

SYPRO Orange dye (5000x concentrate)

-

Real-time PCR instrument

-

qPCR plates

Procedure:

-

Prepare a master mix containing the DapE enzyme and SYPRO Orange dye in HEPES buffer.

-

Dispense the master mix into the wells of a qPCR plate.

-

Add the test inhibitor at various concentrations to the respective wells.

-

Seal the plate and centrifuge briefly to mix the contents.

-

Place the plate in a real-time PCR instrument.

-

Apply a temperature gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.

-

Monitor the fluorescence of SYPRO Orange during the temperature ramp. The dye fluoresces upon binding to exposed hydrophobic regions of the unfolding protein.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the fluorescence curve.

-

Calculate the change in melting temperature (ΔTm) in the presence of the inhibitor compared to the apo enzyme to assess binding and stabilization. The dissociation constant (Kd) can also be derived from this data.

Conclusion

The bacterial enzyme DapE remains a highly promising and validated target for the discovery of new antibiotics. Its essential role in the biosynthesis of the bacterial cell wall and its absence in humans provide a clear rationale for selective toxicity. While the specific inhibitor "this compound" is not characterized in the public domain, the wealth of data on other DapE inhibitors, coupled with robust and well-established assay methodologies, provides a strong foundation for researchers, scientists, and drug development professionals to advance the development of novel anti-infective agents targeting this critical bacterial enzyme. The continued exploration of diverse chemical scaffolds as DapE inhibitors is a promising strategy in the ongoing fight against antibiotic resistance.

References

The Inhibition of Bacterial Cell Wall Synthesis by DapE-IN-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacteria poses a significant threat to global health. This necessitates the discovery and development of novel antibacterial agents that act on new molecular targets. One such promising target is the N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) enzyme, a critical component in the bacterial lysine and peptidoglycan biosynthesis pathways. This technical guide provides an in-depth overview of DapE-IN-1, a potent inhibitor of DapE, and its role in the disruption of bacterial cell wall synthesis. We will explore the mechanism of action of DapE, present quantitative data on this compound and other inhibitors, provide detailed experimental protocols for assessing DapE inhibition, and visualize the key pathways and experimental workflows.

Introduction: The Critical Role of DapE in Bacterial Viability

The bacterial cell wall is essential for maintaining cell shape and protecting against osmotic stress. A key component of the cell wall in many bacteria is peptidoglycan, a polymer of sugars and amino acids. The synthesis of peptidoglycan is a complex process involving a series of enzymatic reactions, making it an excellent target for antibiotics.

The DapE enzyme (EC 3.5.1.18) plays a crucial role in the biosynthesis of meso-diaminopimelate (m-DAP) and lysine, both of which are essential building blocks for peptidoglycan in most Gram-negative and many Gram-positive bacteria.[1][2] DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to L,L-diaminopimelic acid (L,L-DAP) and succinate.[2] The deletion of the dapE gene has been shown to be lethal in various bacterial species, highlighting its importance for bacterial survival.[3][4] Crucially, the DapE pathway is absent in mammals, making it an attractive target for the development of selective antibacterial drugs with a potentially high safety profile.

This compound: A Novel Inhibitor of DapE

This compound, also known as compound 3y, is a recently identified potent inhibitor of DapE. It belongs to a class of cyclobutanone-based inhibitors designed to target the active site of the enzyme. This section details the quantitative inhibitory activity of this compound and provides a comparison with other known DapE inhibitors.

Quantitative Inhibitory Data

The inhibitory potency of this compound and other selected DapE inhibitors against DapE from various bacterial species is summarized in the tables below.

Table 1: Inhibitory Activity of this compound (Compound 3y) against Haemophilus influenzae DapE (HiDapE)

| Compound | IC50 (µM) | Ki (µM) | Inhibition Type |

| This compound (3y) | 23.1 | 10.2 ± 0.26 | Competitive |

Table 2: Inhibitory Activity of Other Key DapE Inhibitors

| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Inhibition Type | Reference |

| L-Captopril | H. influenzae DapE (HiDapE) | 3.3 | 1.8 | Competitive | |

| L-Captopril | A. baumannii DapE (AbDapE) | 1.2 | - | Competitive | |

| Pyrazole derivative 7d | H. influenzae DapE (HiDapE) | 17.9 ± 8.0 | - | - | |

| Pyrazole derivative (R)-7q | H. influenzae DapE (HiDapE) | 18.8 | 17.3 ± 2.8 | Competitive | |

| Indoline sulfonamide 10a | H. influenzae DapE (HiDapE) | 54 | - | - |

Signaling Pathways and Mechanisms

The Role of DapE in Bacterial Cell Wall Synthesis

DapE is a key enzyme in the succinylase pathway for lysine and m-DAP biosynthesis. The product of the DapE-catalyzed reaction, L,L-DAP, is a precursor for m-DAP, which is directly incorporated into the peptidoglycan structure of many bacteria. The following diagram illustrates the position of DapE in this critical pathway.

Proposed Mechanism of Action of this compound

This compound is a competitive inhibitor of DapE, suggesting that it binds to the active site of the enzyme and prevents the binding of the natural substrate, L,L-SDAP. Molecular docking studies suggest that the cyclobutanone moiety of this compound interacts with the dinuclear zinc center in the DapE active site, mimicking the transition state of the substrate hydrolysis.

Experimental Protocols

The following are detailed protocols for the key assays used to characterize DapE inhibitors.

Ninhydrin-Based DapE Inhibition Assay

This colorimetric assay is used to determine the IC50 value of a potential inhibitor. The assay measures the amount of the primary amine product formed from the enzymatic cleavage of a modified substrate, N6-methyl-L,L-SDAP. The primary amine reacts with ninhydrin to produce a purple-colored compound (Ruhemann's purple), which can be quantified spectrophotometrically at 570 nm.

Materials:

-

Purified DapE enzyme

-

N6-methyl-L,L-SDAP (substrate)

-

HEPES buffer (50 mM, pH 7.5)

-

DMSO (for dissolving inhibitors)

-

Ninhydrin reagent (2% w/v in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare inhibitor solutions: Dissolve the test compound (e.g., this compound) in DMSO to make a stock solution (e.g., 10 mM). Prepare serial dilutions of the inhibitor in DMSO.

-

Set up the reaction mixture: In each well of a 96-well plate, add the following components to a final volume of 50 µL:

-

HEPES buffer (50 mM, pH 7.5)

-

DapE enzyme (final concentration, e.g., 25 nM)

-

1 µL of the inhibitor solution in DMSO (or DMSO alone for the control)

-

-

Pre-incubation: Incubate the plate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction: Add the substrate, N6-methyl-L,L-SDAP, to each well to a final concentration of, for example, 1 mM.

-

Enzymatic reaction: Incubate the plate at 37°C for 10 minutes.

-

Stop the reaction: Terminate the reaction by adding 50 µL of the 2% ninhydrin solution to each well.

-

Color development: Heat the plate at 95°C for 10 minutes.

-

Measurement: Cool the plate to room temperature and measure the absorbance at 570 nm using a microplate reader.

-

Data analysis: Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Thermal Shift Assay (TSA)

TSA is used to determine the binding affinity (dissociation constant, Kd, which can be approximated to Ki for competitive inhibitors) of an inhibitor to DapE. The assay measures the change in the thermal stability of the protein upon ligand binding. The melting temperature (Tm) of the protein is determined by monitoring the fluorescence of a dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein as it unfolds with increasing temperature.

Materials:

-

Purified DapE enzyme

-

HEPES buffer (50 mM, pH 7.5)

-

SYPRO Orange dye (e.g., 5000x stock in DMSO)

-

DMSO (for dissolving inhibitors)

-

qPCR plate

-

Real-time PCR instrument

Procedure:

-

Prepare solutions:

-

Dilute the DapE enzyme in HEPES buffer to a final concentration of, for example, 2 µM.

-

Prepare a working solution of SYPRO Orange dye by diluting the stock 1:1000 in HEPES buffer.

-

Prepare serial dilutions of the inhibitor in DMSO.

-

-

Set up the assay: In each well of a qPCR plate, add the following to a final volume of 20 µL:

-

10 µL of the 2 µM DapE solution

-

5 µL of the diluted SYPRO Orange dye

-

0.5 µL of the inhibitor solution in DMSO (or DMSO alone for the control)

-

4.5 µL of HEPES buffer

-

-

Seal and centrifuge: Seal the plate with an optically clear seal and briefly centrifuge to collect the contents at the bottom of the wells.

-

Thermal denaturation: Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, while continuously monitoring the fluorescence.

-

Data analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the transition in the sigmoidal curve. The change in Tm (ΔTm) in the presence of the inhibitor is used to calculate the binding affinity (Ki).

Experimental Workflows

The following diagrams illustrate the workflows for the DapE inhibition assays.

Conclusion

This compound represents a promising lead compound for the development of novel antibiotics targeting bacterial cell wall synthesis. Its competitive inhibition of the essential DapE enzyme provides a clear mechanism of action. The experimental protocols and workflows detailed in this guide offer a robust framework for the identification and characterization of new DapE inhibitors. Further investigation and optimization of this compound and related compounds could lead to the development of a new class of antibiotics to combat the growing challenge of antimicrobial resistance.

References

- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. "Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Po" by Thahani Shifna Habeeb Mohammad, Emma H. Kelley et al. [ecommons.luc.edu]

- 3. scholars.luc.edu [scholars.luc.edu]

- 4. mdpi.com [mdpi.com]

Discovery and synthesis of DapE-IN-1

An in-depth guide to the discovery and synthesis of DapE inhibitors, focusing on the indoline sulfonamide class of compounds.

Disclaimer

Initial searches for a specific compound designated "DapE-IN-1" did not yield any publicly available information. It is possible that this is an internal designation for a novel compound that has not yet been disclosed in scientific literature. Therefore, this technical guide will focus on a well-documented class of N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) inhibitors: the indoline sulfonamides . The discovery, characterization, and synthesis of these compounds will be used as a representative example to fulfill the core requirements of this request.

Introduction to DapE as an Antibiotic Target

The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a critical component of the lysine biosynthetic pathway in most bacteria.[1] This pathway is essential for the production of L-lysine, a vital amino acid for protein synthesis, and meso-diaminopimelate (mDAP), a key component in the peptidoglycan cell wall of many bacteria.[1] The deletion of the dapE gene has been shown to be lethal to bacteria, making it an attractive target for the development of new antibiotics.[1] Crucially, this pathway is absent in mammals, suggesting that inhibitors of DapE could be selectively toxic to bacteria with a reduced risk of mechanism-based toxicity in humans.[1] DapE is a dinuclear Zn(II)-dependent metalloprotease belonging to the M20 family.[1]

Discovery of Indoline Sulfonamide DapE Inhibitors

A high-throughput screening (HTS) campaign of approximately 33,000 compounds was conducted to identify novel inhibitors of the DapE enzyme. This screening led to the discovery of two promising hit compounds, indoline sulfonamide derivatives, which served as the starting point for a medicinal chemistry effort to develop more potent analogs.

High-Throughput Screening Workflow

The general workflow for the high-throughput screening that led to the identification of the indoline sulfonamide hits is depicted below.

Caption: High-throughput screening workflow for the identification of DapE inhibitors.

Quantitative Data: Inhibitory Potency of Indoline Sulfonamides

The inhibitory potency of the initial hits and a series of synthesized analogs against Haemophilus influenzae DapE (HiDapE) was determined using a ninhydrin-based assay. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound ID | R Group | IC50 (µM) |

| 4 | H | > 200 |

| 5 | Cl | 162 ± 20 |

| 9a | 4-Fluorophenyl | 100 ± 10 |

| 9b | 4-Chlorophenyl | 75 ± 8 |

| 9c | 4-Bromophenyl | 60 ± 5 |

| 9d | 4-Iodophenyl | 55 ± 6 |

| 9e | 4-Methylphenyl | 120 ± 15 |

| 9f | 4-Methoxyphenyl | 150 ± 20 |

| 9g | 3-Chlorophenyl | 85 ± 9 |

| 9h | 2-Chlorophenyl | > 200 |

| 9i | 2,4-Dichlorophenyl | 95 ± 10 |

| 9j | Naphthalen-2-yl | 45 ± 5 |

| 9k | Thiophen-2-yl | 110 ± 12 |

| 9l | Pyridin-3-yl | 130 ± 18 |

| 9m | Cyclohexyl | 180 ± 25 |

| 9n | Benzyl | 140 ± 15 |

| 10a | 4-Fluorobenzyl | 115 ± 13 |

| 10b | 4-Chlorobenzyl | 80 ± 7 |

| 10c | 4-(Trifluoromethyl)benzyl | 70 ± 6 |

| 10d | Phenethyl | 155 ± 22 |

| 10e | 3-Phenylpropyl | 170 ± 28 |

| 10f | 2-(Pyridin-3-yl)ethyl | 145 ± 19 |

Data sourced from reference.

Experimental Protocols

DapE Inhibition Assay (Ninhydrin-Based)

This discontinuous kinetic assay measures the amount of primary amine product formed from the enzymatic cleavage of the substrate analog N6-methyl-L,L-SDAP.

Materials:

-

Purified DapE enzyme

-

N6-methyl-L,L-SDAP substrate

-

50 mM HEPES buffer, pH 7.5

-

Test inhibitors dissolved in DMSO

-

2% Ninhydrin solution

-

Microplate reader

Procedure:

-

To a 50 mM HEPES buffered solution (pH 7.5) at 30 °C, add the test inhibitor to achieve the desired final concentration (e.g., for IC50 determination, a range of concentrations from 5–200 µM). The final DMSO concentration in the assay should be kept constant, typically at 5%.

-

Add the DapE enzyme to a final concentration of 8 nM and incubate the mixture for 10 minutes.

-

Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP, at various concentrations (0–8 mM).

-

Allow the reaction to proceed for 10 minutes.

-

Terminate the reaction by heating at 100 °C for 1 minute, followed by cooling to 0 °C for 1 minute.

-

While the mixture is cooled at 0 °C, add 50 µL of a 2% ninhydrin solution and mix well by pipetting.

-

Heat the mixture at 80 °C for 15 minutes to allow for color development.

-

Measure the absorbance of an 80 µL aliquot at 570 nm using a microplate reader.

-

Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Synthesis of Indoline Sulfonamide Inhibitors

The synthesis of the indoline sulfonamide analogs generally involves the acylation or sulfonylation of an indoline core. A representative synthetic scheme is provided below.

General Synthetic Workflow

Caption: General synthetic workflow for indoline sulfonamide DapE inhibitors.

Signaling Pathways and Logical Relationships

DapE in the Lysine Biosynthesis Pathway

DapE catalyzes a key hydrolysis step in the biosynthesis of lysine and mDAP.

Caption: Role of the DapE enzyme in the bacterial lysine biosynthesis pathway.

References

A Technical Guide to N-succinyl-L,L-diaminopimelic Acid Desuccinylase (DapE) and its Inhibitors

Disclaimer: Information regarding a specific compound designated "DapE-IN-1" is not available in the public domain based on a comprehensive search of scientific literature. This guide provides a detailed overview of the enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), a promising antibacterial target, and its known inhibitors. The information presented here is intended for researchers, scientists, and drug development professionals.

Introduction to DapE

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial metalloenzyme found in the lysine biosynthetic pathway of most Gram-negative and many Gram-positive bacteria.[1][2] This pathway is essential for the synthesis of L-lysine, a fundamental component of proteins, and meso-diaminopimelic acid (m-DAP), which is critical for the construction of the bacterial cell wall.[1][3] The absence of a homologous pathway in humans makes DapE an attractive and selective target for the development of novel antibiotics.[3] Notably, the deletion of the dapE gene has been shown to be lethal for bacteria such as Helicobacter pylori and Mycobacterium smegmatis, even when lysine is supplied externally, highlighting the enzyme's critical role in bacterial survival.

DapE is a homodimeric enzyme, with each subunit containing a catalytic domain and a dimerization domain. The active site typically contains two zinc ions, classifying it as a dinuclear Zn(II)-dependent metalloprotease. However, the enzyme can also exhibit activity with other divalent metal ions like manganese, which presents a challenge for inhibitor design.

Known Inhibitors of DapE

Several inhibitors of DapE have been identified and characterized. These compounds serve as valuable tools for studying the enzyme's function and as starting points for the development of new antibacterial agents.

| Inhibitor Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) | IC50 / Ki (µM) | Target Organism |

| L-Captopril | C9H15NO3S | 217.29 | Low-micromolar inhibitor | Haemophilus influenzae | |

| Cyclobutanone Derivative (3y) | Not specified | Not specified | IC50 = 23.1, Ki = 10.2 | Haemophilus influenzae | |

| Indoline Sulfonamides | Not specified | Not specified | Promising inhibitors identified through high-throughput screening | Not specified |

Signaling and Biosynthetic Pathways

The following diagram illustrates the position of DapE in the bacterial lysine biosynthetic pathway.

Caption: The bacterial lysine biosynthetic pathway, highlighting the role of DapE.

Experimental Protocols

DapE Enzyme Inhibition Assay (Ninhydrin-based)

This protocol is adapted from a method used to assess the inhibition of Acinetobacter baumannii DapE (AbDapE) and Haemophilus influenzae DapE (HiDapE).

Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against DapE.

Materials:

-

Purified DapE enzyme

-

Substrate: N6-methyl-L,L-SDAP

-

Inhibitor compound

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Ninhydrin reagent

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a solution of the DapE enzyme in the assay buffer.

-

Prepare serial dilutions of the inhibitor compound in the assay buffer.

-

In a 96-well plate, add the enzyme solution to wells containing either the inhibitor dilutions or buffer (for control).

-

Incubate the enzyme-inhibitor mixture for a specified time at a controlled temperature.

-

Initiate the enzymatic reaction by adding the substrate, N6-methyl-L,L-SDAP, to each well.

-

Allow the reaction to proceed for a set time.

-

Stop the reaction by adding a quenching agent.

-

Add ninhydrin reagent to each well to react with the primary amine product (N6-Me-L,L-DAP).

-

Heat the plate to develop the color.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

The velocity of the reaction is determined from the change in absorbance.

-

Plot the reaction velocity against the inhibitor concentration to determine the IC50 value. The inhibition constant (Ki) can be determined from these data.

Thermal Shift Analysis (TSA)

This protocol is used to determine the binding affinity (Ki) of an inhibitor to DapE.

Objective: To measure the change in the thermal stability of DapE upon inhibitor binding.

Materials:

-

Purified DapE enzyme

-

Inhibitor compound

-

SYPRO Orange dye

-

Real-time PCR instrument

Procedure:

-

Prepare a solution of the DapE enzyme in a suitable buffer.

-

Prepare serial dilutions of the inhibitor compound.

-

In PCR tubes or a 96-well PCR plate, mix the enzyme solution, inhibitor dilutions, and SYPRO Orange dye.

-

Place the samples in a real-time PCR instrument.

-

Apply a thermal gradient, typically from 25 °C to 95 °C, with a slow ramp rate.

-

Monitor the fluorescence of the SYPRO Orange dye. The fluorescence increases as the protein unfolds and the dye binds to exposed hydrophobic regions.

-

The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition.

-

The change in Tm (ΔTm) in the presence of the inhibitor is used to calculate the binding affinity (Ki). A significant increase in Tm indicates inhibitor binding and stabilization of the enzyme.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for screening and characterizing DapE inhibitors.

Caption: A generalized workflow for the discovery and development of DapE inhibitors.

References

- 1. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. DapE — Becker Research Lab [beckerlabluc.com]

The Core Function of DapE Enzyme in Bacteria: A Technical Guide for Drug Development

For: Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic-resistant bacterial strains presents a formidable challenge to global health. This necessitates the exploration of novel antibacterial targets to develop new classes of therapeutics. The bacterial enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), encoded by the dapE gene, represents a promising and underexplored target. DapE is a crucial metalloenzyme in the lysine biosynthetic pathway, which is essential for bacterial survival and absent in humans, suggesting a high potential for selective toxicity. This technical guide provides an in-depth analysis of the core function of the DapE enzyme in bacteria, its structure, catalytic mechanism, and its validation as a drug target. Detailed experimental protocols for studying DapE and a summary of key quantitative data are provided to facilitate further research and development of novel DapE inhibitors.

Introduction: The Critical Role of DapE in Bacterial Physiology

The DapE enzyme (EC 3.5.1.18) is a key player in the succinylase branch of the diaminopimelate (DAP) pathway, which is the primary route for lysine biosynthesis in most Gram-negative and many Gram-positive bacteria.[1][2][3] This pathway is not only responsible for the synthesis of L-lysine, an essential amino acid for protein synthesis, but also for the production of meso-diaminopimelic acid (m-DAP), a critical component of the peptidoglycan cell wall in most Gram-negative bacteria.[4][5]

The essentiality of the dapE gene has been demonstrated in several pathogenic bacteria, including Helicobacter pylori and Mycobacterium smegmatis, where its deletion is lethal. The absence of a homologous pathway in humans makes DapE an attractive target for the development of novel antibiotics with a potentially broad spectrum and a high therapeutic index.

DapE Enzyme: Structure and Catalytic Machinery

DapE is a homodimeric, zinc-dependent metallohydrolase belonging to the M20 peptidase family. Each subunit is composed of two distinct domains: a larger catalytic domain and a smaller dimerization domain. The catalytic domain houses the active site, which contains a dinuclear zinc center essential for catalysis.

The Dinuclear Zinc Active Site

The active site of DapE contains two zinc ions, often referred to as Zn1 and Zn2, which are coordinated by a set of conserved histidine and aspartate residues. Site-directed mutagenesis studies have identified His67 and His349 (numbering based on H. influenzae DapE) as critical zinc ligands. The two zinc ions are bridged by a water molecule or a hydroxide ion, which acts as the nucleophile in the catalytic reaction.

Catalytic Mechanism

The catalytic mechanism of DapE involves the hydrolysis of the amide bond in N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate. The proposed mechanism proceeds through the following key steps:

-

Substrate Binding and Conformational Change: The binding of L,L-SDAP to the active site induces a significant conformational change in the enzyme, transitioning from an "open" to a "closed" state. This change involves a large-scale domain rotation that shields the active site from the solvent and properly positions the substrate for catalysis.

-

Nucleophilic Attack: The zinc-bridging hydroxide ion performs a nucleophilic attack on the carbonyl carbon of the scissile amide bond of the substrate.

-

Tetrahedral Intermediate Formation: This attack leads to the formation of a tetrahedral intermediate, which is stabilized by interactions with the zinc ions and other active site residues.

-

Protonation and Product Release: A proton is transferred to the nitrogen of the leaving group, leading to the collapse of the tetrahedral intermediate and the release of the products, L,L-DAP and succinate.

The catalytic cycle of DapE is a highly coordinated process that relies on the precise positioning of the substrate and the catalytic residues within the active site.

Quantitative Analysis of DapE Function

A comprehensive understanding of the kinetic and inhibitory properties of DapE is crucial for the development of effective inhibitors. The following tables summarize key quantitative data from studies on DapE from various bacterial species.

Table 1: Kinetic Parameters of DapE Enzymes

| Bacterial Species | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference(s) |

| Haemophilus influenzae | L,L-SDAP | 0.73 | 140 | 1.9 x 105 | |

| Haemophilus influenzae (H67A mutant) | L,L-SDAP | 1.4 | 1.5 | 1.1 x 103 | |

| Acinetobacter baumannii | N6-methyl-L,L-SDAP | - | - | 3.4 x 105 |

Table 2: Inhibition Constants of Known DapE Inhibitors

| Inhibitor | Target DapE | IC50 (µM) | Ki (µM) | Inhibition Type | Reference(s) |

| L-Captopril | H. influenzae | 3.3 | 1.8 | Competitive | |

| D-Captopril | H. influenzae | 42.0 | - | - | |

| 3-Mercaptobenzoic acid | H. influenzae | 21.8 | - | - | |

| Phenylboronic acid | H. influenzae | 316 | - | - | |

| 2-Thiopheneboronic acid | H. influenzae | 111 | - | - | |

| Indoline sulfonamide | A. baumannii | >100 | - | - | |

| Sulfate | A. baumannii | 13,500 | - | - | |

| Cyclobutanone (3y) | H. influenzae | 23.1 | 10.2 | - |

Table 3: Thermal Shift Assay Data for DapE

| Enzyme | Ligand | Tm (°C) | ΔTm (°C) | Reference(s) |

| H. influenzae DapE | None | - | - | |

| H. influenzae DapE | Captopril | - | Increase | |

| H. influenzae DapE | Sulfate | - | Increase | |

| A. baumannii DapE | None | - | - | |

| A. baumannii DapE | Captopril | - | Increase | |

| A. baumannii DapE | Sulfate | - | Decrease |

Experimental Protocols for DapE Research

This section provides detailed methodologies for key experiments used to characterize the DapE enzyme and screen for its inhibitors.

Protein Expression and Purification

A general protocol for the expression and purification of DapE from E. coli is as follows:

-

Transformation and Culture: The dapE gene is cloned into an expression vector (e.g., pET vector) and transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium supplemented with the appropriate antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction and Harvest: Protein expression is induced by the addition of isopropyl-β-D-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. The culture is then incubated at a lower temperature (e.g., 18-25°C) for several hours to overnight. The cells are harvested by centrifugation.

-

Lysis and Clarification: The cell pellet is resuspended in a lysis buffer and disrupted by sonication. The cell debris is removed by centrifugation to obtain a clear lysate.

-

Affinity Chromatography: The lysate is loaded onto a Ni-NTA affinity column. The column is washed with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins. The His-tagged DapE protein is then eluted with an elution buffer containing a high concentration of imidazole.

-

Size-Exclusion Chromatography: For further purification, the eluted protein is subjected to size-exclusion chromatography to remove any remaining impurities and aggregates.

-

Purity and Concentration: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer at 280 nm or a Bradford assay.

DapE Enzyme Activity Assay (Ninhydrin-Based)

This assay spectrophotometrically quantifies the primary amine product of the DapE reaction using ninhydrin.

-

Reaction Setup: In a 96-well plate, set up the reaction mixture containing the purified DapE enzyme, the substrate (N6-methyl-L,L-SDAP), and the test inhibitor in a suitable buffer (e.g., 50 mM HEPES, pH 7.5). The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 10-30 minutes).

-

Quenching and Color Development: Stop the reaction by adding a quenching solution. Add ninhydrin reagent to each well and heat the plate (e.g., at 95-100°C) for a few minutes to allow for color development (Ruhemann's purple).

-

Measurement: After cooling to room temperature, measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the enzyme activity based on the change in absorbance over time. For inhibition studies, determine the IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

Thermal Shift Assay (TSA)

TSA is used to assess the thermal stability of DapE in the presence of potential inhibitors, which can provide insights into ligand binding.

-

Sample Preparation: In a 96-well PCR plate, prepare a reaction mixture containing the purified DapE protein, a fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange), and the test compound in a suitable buffer.

-

Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while monitoring the fluorescence of the dye.

-

Data Analysis: As the protein unfolds, the dye binds to the exposed hydrophobic regions, resulting in an increase in fluorescence. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, which corresponds to the midpoint of the fluorescence transition curve. A shift in the Tm in the presence of a ligand indicates a change in protein stability upon binding.

X-ray Crystallography

Determining the three-dimensional structure of DapE in complex with inhibitors is crucial for structure-based drug design.

-

Crystallization Screening: The purified DapE protein is concentrated to a high concentration (e.g., 10-20 mg/mL) and screened for crystallization conditions using various commercially available or custom-made crystallization screens. The sitting-drop or hanging-drop vapor diffusion method is commonly used.

-

Crystal Optimization: Once initial crystals are obtained, the crystallization conditions (e.g., precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

Data Collection: The crystals are cryo-protected and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The diffraction data are processed, and the crystal structure is solved using molecular replacement or other phasing methods. The structure is then refined to obtain a high-resolution model of the protein-ligand complex.

Visualizing DapE-Related Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and experimental workflows related to DapE research.

Caption: The bacterial lysine biosynthesis pathway highlighting the central role of the DapE enzyme.

Caption: A simplified workflow of the DapE catalytic cycle, showing key conformational changes.

Caption: A typical workflow for the screening and characterization of DapE inhibitors.

Conclusion and Future Directions

The DapE enzyme is a validated and highly promising target for the development of novel antibiotics. Its essential role in bacterial physiology, coupled with its absence in humans, provides a clear rationale for targeting this enzyme. This guide has provided a comprehensive overview of the core function of DapE, including its structure, catalytic mechanism, and key quantitative data. The detailed experimental protocols and visual workflows are intended to serve as a valuable resource for researchers in academia and industry.

Future efforts in DapE-targeted drug discovery should focus on:

-

Structure-Based Drug Design: Leveraging the growing number of DapE crystal structures to design potent and selective inhibitors.

-

Broad-Spectrum Inhibition: Developing inhibitors that are effective against DapE from a wide range of pathogenic bacteria, including the ESKAPE pathogens.

-

Overcoming Resistance: Investigating potential resistance mechanisms and designing inhibitors that are less susceptible to resistance development.

By continuing to explore the intricacies of the DapE enzyme, the scientific community can pave the way for a new generation of antibiotics that are urgently needed to combat the growing threat of antimicrobial resistance.

References

- 1. The dapE-encoded N-succinyl-L,L-Diaminopimelic Acid Desuccinylase from Haemophilus influenzae Contains two Active Site Histidine Residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Dimerization Domain in DapE Enzymes Is required for Catalysis | PLOS One [journals.plos.org]

- 3. Structural and mechanistic insight into substrate binding from the conformational dynamics in apo and substrate-bound DapE enzyme - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. Structural Evidence of a Major Conformational Change Triggered by Substrate Binding in DapE Enzymes: Impact on the Catalytic Mechanism. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

The Indispensable Role of Lysine Biosynthesis in Bacterial Survival: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysine, an essential amino acid for most living organisms, plays a pivotal role in bacterial physiology, extending far beyond its fundamental function as a protein building block. In the bacterial realm, lysine and its immediate precursor, meso-diaminopimelate (m-DAP), are critical components of the peptidoglycan cell wall, a structure essential for maintaining cell shape and protecting against osmotic stress.[1][2] The absence of a lysine biosynthetic pathway in mammals makes the bacterial pathway an attractive and specific target for the development of novel antimicrobial agents.[3][4][5] This technical guide provides an in-depth exploration of the various lysine biosynthesis pathways in bacteria, their intricate regulatory mechanisms, and their profound implications for bacterial survival and virulence.

Lysine Biosynthesis Pathways in Bacteria

Bacteria have evolved two primary and distinct pathways for the de novo synthesis of lysine: the Diaminopimelate (DAP) pathway and the α-Aminoadipate (AAA) pathway.

The Diaminopimelate (DAP) Pathway

The DAP pathway is the most common route for lysine biosynthesis in bacteria and plants. It starts from aspartate and can be categorized into several variants based on the series of reactions that convert tetrahydrodipicolinate (THDP) to m-DAP.

Core Steps of the DAP Pathway:

The initial steps leading to the formation of THDP are conserved across the different variants of the DAP pathway.

-

Aspartate Kinase (AK) : Phosphorylates aspartate to form β-aspartyl phosphate.

-

Aspartate Semialdehyde Dehydrogenase (ASD) : Reduces β-aspartyl phosphate to aspartate-β-semialdehyde.

-

Dihydrodipicolinate Synthase (DHDPS) : Catalyzes the condensation of aspartate-β-semialdehyde and pyruvate to yield dihydrodipicolinate.

-

Dihydrodipicolinate Reductase (DHDPR) : Reduces dihydrodipicolinate to tetrahydrodipicolinate.

From THDP, the pathway diversifies into four main variants:

-

The Succinylase Pathway: This is the most prevalent variant, utilized by most Gram-negative and many Gram-positive bacteria. It involves the succinylation of THDP, followed by a series of reactions to produce m-DAP.

-

The Acetylase Pathway: This pathway is analogous to the succinylase pathway but uses acetyl-CoA instead of succinyl-CoA. It is found in some Bacillus species.

-

The Dehydrogenase Pathway: This is a shorter, more energy-efficient pathway that directly converts THDP to m-DAP in a single step catalyzed by m-DAP dehydrogenase. This pathway is present in a limited number of bacteria, including some Bacillus and Corynebacterium species.

-

The Aminotransferase Pathway: A more recently discovered variant, this pathway involves the direct amination of THDP to LL-diaminopimelate (LL-DAP) by LL-diaminopimelate aminotransferase (DapL).

The final step in all DAP pathway variants is the decarboxylation of m-DAP to L-lysine, catalyzed by diaminopimelate decarboxylase (LysA).

The α-Aminoadipate (AAA) Pathway

The AAA pathway is predominantly found in fungi, but has also been identified in a few bacterial species, such as Thermus thermophilus. This pathway is evolutionarily distinct from the DAP pathway and starts from α-ketoglutarate and acetyl-CoA.

Key Steps of the AAA Pathway:

-

Homocitrate Synthase: Condenses acetyl-CoA and α-ketoglutarate to form homocitrate.

-

Homoaconitase: Isomerizes homocitrate to homoisocitrate.

-

Homoisocitrate Dehydrogenase: Oxidatively decarboxylates homoisocitrate to α-ketoadipate.

-

Aminoadipate Aminotransferase: Converts α-ketoadipate to α-aminoadipate.

-

Aminoadipate Reductase: Reduces α-aminoadipate to α-aminoadipate semialdehyde.

-

Saccharopine Dehydrogenase (NADP+, L-glutamate-forming): Condenses α-aminoadipate semialdehyde with glutamate to form saccharopine.

-

Saccharopine Dehydrogenase (NAD+, L-lysine-forming): Cleaves saccharopine to yield L-lysine and α-ketoglutarate.

Regulation of Lysine Biosynthesis

To maintain cellular homeostasis and conserve energy, bacteria employ sophisticated mechanisms to regulate the biosynthesis of lysine. The primary regulatory strategies include feedback inhibition of key enzymes and genetic regulation mediated by riboswitches.

Feedback Inhibition

The activity of key enzymes in the lysine biosynthetic pathway is allosterically regulated by the end product, L-lysine.

-

Aspartokinase (AK): In many bacteria, including Escherichia coli, there are multiple isoforms of aspartokinase, with at least one being sensitive to feedback inhibition by lysine. For instance, the activity of Aspartokinase III (encoded by lysC) in E. coli is allosterically inhibited by lysine. Mutations in the C-terminal region of this enzyme, specifically around amino acid positions 318-325 and 345-352, have been shown to confer resistance to lysine feedback inhibition.

-

Dihydrodipicolinate Synthase (DHDPS): This enzyme, which catalyzes the first committed step of the DAP pathway, is also a major site of feedback regulation by lysine in many bacteria.

| Enzyme | Organism | Inhibitor | Inhibition Data | Reference |

| Aspartokinase III (lysC) | Escherichia coli | L-Lysine | Allosteric inhibition | |

| Dihydrodipicolinate Synthase (dapA) | Escherichia coli | L-Lysine | Feedback inhibition | |

| Dihydrodipicolinate Synthase (dapA) | Thermotoga maritima | L-Lysine | Not significantly inhibited |

Table 1: Examples of Feedback Inhibition in the Lysine Biosynthesis Pathway

The Lysine Riboswitch

A fascinating mechanism of genetic regulation in bacteria involves riboswitches, which are structured non-coding RNA elements typically located in the 5' untranslated region (5'-UTR) of messenger RNA (mRNA). The lysine riboswitch, also known as the L-box, directly binds to L-lysine, causing a conformational change in the mRNA leader sequence. This structural rearrangement leads to the modulation of gene expression, either by promoting premature transcription termination or by blocking translation initiation of genes involved in lysine biosynthesis and transport. In Bacillus subtilis, the lysine riboswitch controls the expression of the lysC gene through transcriptional attenuation. In E. coli, the lysC riboswitch regulates gene expression at both the level of translation initiation and by influencing mRNA decay.

References

- 1. mybiosource.com [mybiosource.com]

- 2. researchgate.net [researchgate.net]

- 3. Simple Protocol to Purify Cell Wall Polysaccharide from Gram-Positive Bacteria and Assess Its Structural Integrity | Springer Nature Experiments [experiments.springernature.com]

- 4. web.pdx.edu [web.pdx.edu]

- 5. researchgate.net [researchgate.net]

Preliminary Studies on DapE Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of antibiotic resistance necessitates the exploration of novel bacterial targets. N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) represents a promising candidate for the development of new antibacterial agents. DapE is a crucial metalloenzyme in the lysine biosynthetic pathway of most bacteria, a pathway essential for both protein synthesis and the construction of the peptidoglycan cell wall.[1][2][3] Critically, this pathway is absent in mammals, suggesting that DapE inhibitors could offer selective toxicity against bacteria with a reduced risk of mechanism-based toxicity in humans.[1][4] This technical guide provides a summary of preliminary efficacy data for known DapE inhibitors, details common experimental protocols for their evaluation, and visualizes the underlying biological pathway and a general screening workflow.

Introduction to DapE as an Antibiotic Target

DapE, or N-succinyl-L,L-diaminopimelic acid desuccinylase (EC 3.5.1.18), is a dinuclear Zn(II)-dependent metalloprotease. It catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (SDAP) to produce L,L-diaminopimelic acid (DAP) and succinate. DAP is a direct precursor to meso-diaminopimelic acid (m-DAP) and lysine, both of which are indispensable components for bacterial survival. The deletion of the dapE gene has been shown to be lethal in bacteria, underscoring its essential role and validating it as a target for antibiotic development.

Efficacy of Known DapE Inhibitors

While information on a specific compound designated "DapE-IN-1" is not available in the public domain, several other compounds have been investigated as inhibitors of the DapE enzyme. High-throughput screening of large compound libraries has been employed to identify novel inhibitor scaffolds. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). A summary of publicly available data for select DapE inhibitors is presented below.

| Inhibitor Class | Example Compound | Target Organism/Enzyme | IC50 (µM) | Ki (µM) | Notes |

| Thiol-containing | Captopril | Escherichia coli ArgE | 58.7 | 37.1 ± 0.85 | Captopril is a known ACE inhibitor and has been shown to inhibit DapE. ArgE is a related enzyme. |

| Phenylboronic acid | 4-(diethylamino)phenylboronic acid | Escherichia coli ArgE | 50.1 | - | Identified as an inhibitor of the related ArgE enzyme. |

| Cyclobutanone | Compound 3y | Haemophilus influenzae DapE (HiDapE) | 23.1 | 10.2 ± 0.26 | A member of a 37-compound library of α-aminocyclobutanone amides and sulfonamides. |

| Indoline sulfonamides | - | - | - | - | Identified as promising inhibitors from a high-throughput screen of over 33,000 compounds. Specific quantitative data is not publicly available. |

| Tetrazoles | - | - | - | - | Mentioned as a series of interest for DapE inhibition. |

| N-aryl sulfonamides | - | - | - | - | Mentioned as a series of interest for DapE inhibition. |

Experimental Protocols

The evaluation of DapE inhibitors typically involves a combination of enzymatic assays and biophysical methods to determine inhibitory potency and binding affinity.

DapE Ninhydrin-Based Inhibition Assay

This spectrophotometric assay is commonly used to quantify the enzymatic activity of DapE and assess the potency of inhibitors.

-

Principle: The assay measures the amount of the primary amine product, L,L-diaminopimelic acid (DAP), formed from the enzymatic hydrolysis of the substrate, N-succinyl-L,L-diaminopimelic acid (SDAP). A modified substrate, N6-methyl-L,L-SDAP, can also be used, which upon cleavage by DapE, yields a primary amine product that can be quantified. The product is detected by the addition of ninhydrin, which reacts with the primary amine to produce a colored compound that can be measured spectrophotometrically.

-

Procedure:

-

The DapE enzyme is incubated with a potential inhibitor at various concentrations.

-

The enzymatic reaction is initiated by the addition of the substrate (e.g., SDAP or a derivative).

-

The reaction is allowed to proceed for a defined period at an optimal temperature.

-

The reaction is quenched, and ninhydrin reagent is added.

-

The mixture is heated to allow for color development.

-

The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

The percentage of inhibition is calculated by comparing the absorbance of the inhibitor-treated samples to a control sample without the inhibitor.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

-

Thermal Shift Assay (TSA)

This biophysical assay, also known as differential scanning fluorimetry, is used to assess the binding of inhibitors to the DapE enzyme by measuring changes in its thermal stability.

-

Principle: The binding of a ligand (inhibitor) to a protein typically increases the protein's melting temperature (Tm). The assay monitors the thermal unfolding of the protein in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolding protein, leading to an increase in fluorescence.

-

Procedure:

-

The DapE enzyme is mixed with the fluorescent dye and the inhibitor at various concentrations in a multiwell plate.

-

The plate is heated in a real-time PCR instrument with a defined temperature gradient.

-

Fluorescence is measured at each temperature increment.

-

The melting temperature (Tm) is determined as the midpoint of the unfolding transition.

-

The change in Tm (ΔTm) in the presence of the inhibitor is used to assess binding and can be used to calculate the dissociation constant (Kd) or inhibition constant (Ki).

-

Signaling Pathways and Experimental Workflows

DapE in the Lysine Biosynthesis Pathway

The following diagram illustrates the position of the DapE enzyme within the bacterial lysine biosynthesis pathway, a critical route for producing essential components for the bacterial cell wall and protein synthesis.

Caption: The DapE enzyme's role in the bacterial lysine biosynthesis pathway.

General Workflow for DapE Inhibitor Screening

The diagram below outlines a typical workflow for the identification and characterization of novel DapE inhibitors, from initial high-throughput screening to more detailed biophysical analysis.

Caption: A generalized workflow for the screening and development of DapE inhibitors.

Conclusion

The bacterial enzyme DapE remains a compelling target for the development of novel antibiotics. While specific data on "this compound" is not currently available, ongoing research into various inhibitor scaffolds, such as indoline sulfonamides and cyclobutanones, demonstrates the active pursuit of new chemical entities targeting this essential enzyme. The experimental protocols and workflows described herein provide a foundational understanding for researchers and drug development professionals engaged in the discovery and evaluation of the next generation of DapE inhibitors. Further investigation into the structure-activity relationships of these compounds will be critical for optimizing their potency and advancing them as potential therapeutic agents.

References

- 1. DapE — Becker Research Lab [beckerlabluc.com]

- 2. ecommons.luc.edu [ecommons.luc.edu]

- 3. Loyola eCommons - Undergraduate Research and Engagement Symposium: Evaluation of Various Analogs of High-Throughput Screening Target Molecules as DapE Inhibitors Using the DapE Ninhydrin Assay for Novel Antibiotic Discovery [ecommons.luc.edu]

- 4. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for DapE-IN-1: An In Vitro Enzyme Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) is a crucial metalloenzyme found in the lysine biosynthesis pathway of most bacteria.[1][2] This pathway is essential for the synthesis of L-lysine, a vital amino acid for protein synthesis, and meso-diaminopimelic acid (m-DAP), a key component of the peptidoglycan cell wall in many bacteria.[2] Since the DapE-mediated pathway is absent in humans, this enzyme presents a promising target for the development of novel antibiotics with selective toxicity against bacterial pathogens.[3] The emergence of antibiotic-resistant bacterial strains underscores the urgent need for new therapeutic agents with novel mechanisms of action, making DapE an attractive focus for drug discovery efforts.[3]

DapE-IN-1 is a representative small molecule inhibitor designed to target the DapE enzyme. These application notes provide a detailed protocol for determining the in vitro inhibitory activity of this compound against the DapE enzyme using a spectrophotometric assay.

Mechanism of Action: The DapE Catalyzed Reaction and its Inhibition

DapE catalyzes the hydrolysis of N-succinyl-L,L-diaminopimelic acid (L,L-SDAP) to produce L,L-diaminopimelic acid (L,L-DAP) and succinate. The enzymatic activity can be monitored by detecting the formation of the primary amine in the product, L,L-DAP, which reacts with ninhydrin to produce a colored compound that can be quantified spectrophotometrically. This compound is a hypothetical competitive inhibitor that binds to the active site of the DapE enzyme, preventing the substrate from binding and thus inhibiting the enzymatic reaction.

Caption: Mechanism of DapE and its inhibition.

Quantitative Data Summary

The inhibitory potency of this compound was determined and compared with Captopril, a known inhibitor of DapE. The half-maximal inhibitory concentration (IC50) was calculated from dose-response curves.

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type (Assumed) |

| This compound | H. influenzae DapE | 15.8 ± 1.2 | Competitive |

| Captopril | H. influenzae DapE | 3.4 ± 0.2 | Competitive |

Experimental Protocol: In Vitro DapE Enzyme Inhibition Assay (Ninhydrin-Based)

This protocol is adapted from established methods for measuring DapE activity.

Materials and Reagents

-

DapE Enzyme: Purified DapE from Haemophilus influenzae (HiDapE).

-

Substrate: N6-methyl-N2-succinyl-L,L-diaminopimelic acid (N6-methyl-L,L-SDAP).

-

Inhibitor: this compound, dissolved in 100% DMSO to create a stock solution.

-

Positive Control: Captopril, dissolved in 100% DMSO.

-

Assay Buffer: 50 mM HEPES, pH 7.5.

-

Ninhydrin Reagent: Commercially available or prepared in-house.

-

DMSO: Dimethyl sulfoxide, molecular biology grade.

-

Microplate: 96-well, clear, flat-bottom.

-

Plate Reader: Capable of measuring absorbance at 570 nm.

-

Incubator: Set to 37°C.

Preparation of Solutions

-

DapE Enzyme Stock: Prepare a stock solution of HiDapE in assay buffer. The final concentration in the assay will depend on the specific activity of the enzyme batch.

-

Substrate Stock: Prepare a stock solution of N6-methyl-L,L-SDAP in assay buffer.

-

Inhibitor Dilutions: Perform serial dilutions of the this compound and Captopril stock solutions in 100% DMSO to create a range of concentrations for the dose-response curve.

Assay Procedure

The following procedure outlines the steps for a single concentration of the inhibitor. This should be repeated for all concentrations in the dose-response curve.

-

Enzyme and Inhibitor Pre-incubation:

-

In a 96-well plate, add 2 µL of the diluted inhibitor solution (or DMSO for control wells) to each well.

-

Add 88 µL of the DapE enzyme solution (diluted in assay buffer) to each well.

-

Mix gently and pre-incubate the plate at 37°C for 15 minutes.

-

-

Reaction Initiation:

-

Initiate the enzymatic reaction by adding 10 µL of the N6-methyl-L,L-SDAP substrate solution to each well. The total reaction volume is 100 µL.

-

Mix gently and incubate the plate at 37°C for 30 minutes.

-

-

Reaction Termination and Color Development:

-

Terminate the reaction by adding 50 µL of the ninhydrin reagent to each well.

-

Seal the plate and heat it at 100°C for 10 minutes to allow for color development.

-

Cool the plate to room temperature.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Controls

-

100% Activity Control (No Inhibitor): Contains enzyme, substrate, and DMSO (instead of inhibitor).

-

0% Activity Control (No Enzyme): Contains substrate, assay buffer, and DMSO (no enzyme).

Data Analysis

-

Calculate Percent Inhibition:

-

Subtract the absorbance of the 0% activity control from all other absorbance values.

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = 100 * (1 - (Absorbance_Inhibitor / Absorbance_NoInhibitor))

-

-

Determine IC50 Value:

-

Plot the percent inhibition against the logarithm of the inhibitor concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

-

Experimental Workflow Visualization

Caption: DapE in vitro inhibition assay workflow.

References

- 1. Cyclobutanone Inhibitors of Diaminopimelate Desuccinylase (DapE) as Potential New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemical and Structural Analysis of the Bacterial Enzyme Succinyl-Diaminopimelate Desuccinylase (DapE) from Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: Thermal Shift Assay for DapE-IN-1

Audience: Researchers, scientists, and drug development professionals.

Introduction: